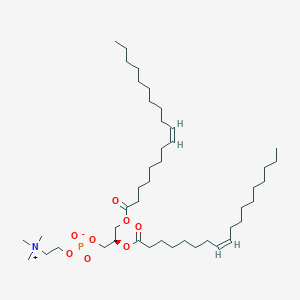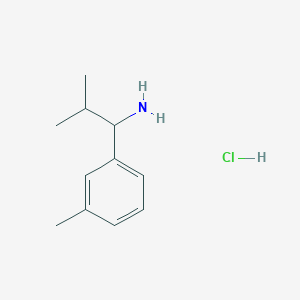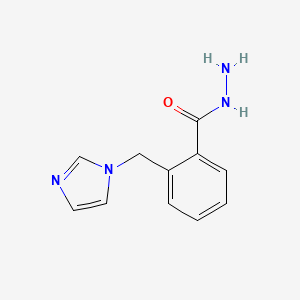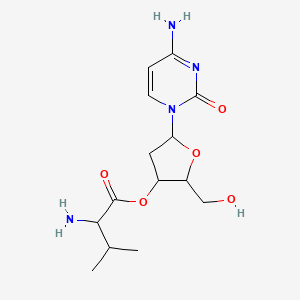
(2S,3R,5S)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl (2S)-2-amino-3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Valtorcitabine is a small molecule compound belonging to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides. It is a prodrug of torcitabine, designed to improve the bioavailability and efficacy of the parent compound. Valtorcitabine has been investigated for its potential use in the treatment of viral infections, particularly hepatitis B .
准备方法
Synthetic Routes and Reaction Conditions
Valtorcitabine is synthesized through the esterification of torcitabine with valine. The reaction involves the use of human esterases in plasma or the intestinal mucosa to convert valtorcitabine to torcitabine . The synthetic route typically involves the following steps:
Esterification: Torcitabine is reacted with valine in the presence of a suitable catalyst to form valtorcitabine.
Purification: The product is purified using chromatographic techniques to obtain pure valtorcitabine.
Industrial Production Methods
Industrial production of valtorcitabine involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of torcitabine and valine are reacted in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control tests to ensure compliance with pharmaceutical standards.
化学反应分析
Types of Reactions
Valtorcitabine undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in valtorcitabine can be hydrolyzed to release torcitabine and valine.
Oxidation and Reduction: Valtorcitabine can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze valtorcitabine.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products Formed
Hydrolysis: Torcitabine and valine.
Oxidation and Reduction: Various oxidized or reduced forms of valtorcitabine, depending on the specific reagents and conditions used.
科学研究应用
Medicine: Primarily investigated for the treatment of chronic hepatitis B virus (HBV) infection.
Biology: Used in research to study the mechanisms of viral replication and the development of antiviral therapies.
Chemistry: Employed in the synthesis of other nucleoside analogues and as a model compound for studying esterification reactions.
作用机制
Valtorcitabine is a prodrug that is rapidly converted to torcitabine by human esterases in plasma or the intestinal mucosa . Torcitabine, once phosphorylated intracellularly to its active triphosphate form, inhibits viral DNA polymerase, thereby preventing viral replication. This mechanism is highly specific to HBV DNA polymerase and does not significantly affect human cellular polymerases .
相似化合物的比较
Valtorcitabine is compared with other nucleoside analogues used in antiviral therapy:
Acyclovir: Used for herpesvirus infections, but has lower bioavailability compared to valtorcitabine.
Valaciclovir: A prodrug of acyclovir with improved bioavailability, similar to how valtorcitabine improves the bioavailability of torcitabine.
Telbivudine: Another nucleoside analogue used for HBV treatment, often studied in combination with valtorcitabine for synergistic effects.
Valtorcitabine’s uniqueness lies in its specific targeting of HBV DNA polymerase and its improved bioavailability compared to its parent compound, torcitabine .
属性
分子式 |
C14H22N4O5 |
|---|---|
分子量 |
326.35 g/mol |
IUPAC 名称 |
[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 2-amino-3-methylbutanoate |
InChI |
InChI=1S/C14H22N4O5/c1-7(2)12(16)13(20)23-8-5-11(22-9(8)6-19)18-4-3-10(15)17-14(18)21/h3-4,7-9,11-12,19H,5-6,16H2,1-2H3,(H2,15,17,21) |
InChI 键 |
VFCYZPOEGWLYRM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


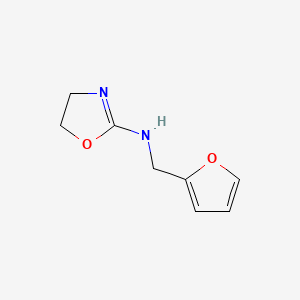
![2-[(4-tert-Butylphenyl)methoxy]benzoic acid](/img/structure/B12066384.png)
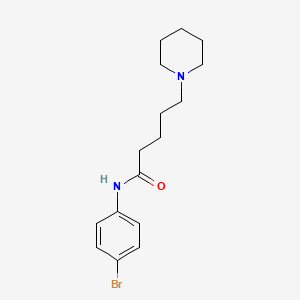
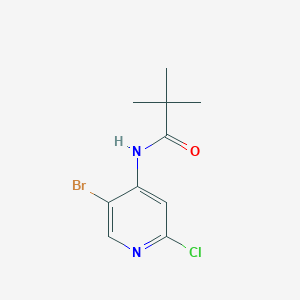


![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine](/img/structure/B12066401.png)

